Product packaging for trans-2,2-Dimethyl-3-heptene(Cat. No.:CAS No. 19550-75-5)

trans-2,2-Dimethyl-3-heptene

Cat. No.: B095280
CAS No.: 19550-75-5
M. Wt: 126.24 g/mol
InChI Key: BQOCYCICSYUPRF-BQYQJAHWSA-N
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Description

Contextualization within Branched Alkene Chemistry

Alkenes, or olefins, are hydrocarbons containing at least one carbon-carbon double bond and are fundamental components in organic chemistry. nih.govnist.gov The reactivity of an alkene is primarily centered at the electron-rich π-bond, making it susceptible to electrophilic addition and other reactions. msu.eduperlego.com The substitution pattern of the double bond—referring to the number of alkyl groups attached to the sp²-hybridized carbons—profoundly influences its stability. Generally, alkene stability increases with the number of alkyl substituents.

Branched alkenes, such as trans-2,2-dimethyl-3-heptene, are a subclass characterized by non-linear carbon chains. The branching can introduce significant steric hindrance, which is the spatial crowding around a reactive site that can impede the approach of reagents. msu.edumdpi.com This steric factor can dramatically alter the reactivity and selectivity of reactions compared to their linear counterparts. For instance, sterically hindered alkenes can be challenging substrates in catalytic processes like hydrogenation and Heck reactions, often requiring specialized catalysts or reaction conditions to overcome low reactivity. nih.govnih.gov The study of branched alkenes is crucial for understanding how molecular architecture dictates chemical behavior, a key principle in physical organic chemistry and synthetic design. mdpi.comnih.gov

Significance of the trans-Configuration in Stereochemical Research

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical research, as different stereoisomers can have distinct physical and biological properties. numberanalytics.comresearchgate.netbyjus.com In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to cis-trans (or geometric) isomerism. researchgate.netfiveable.me The trans-configuration, where substituents are on opposite sides of the double bond plane, is generally more thermodynamically stable than the corresponding cis-configuration in acyclic systems. wikipedia.orgrsc.org This increased stability is attributed to the minimization of steric strain, as the bulky substituent groups are positioned further apart. rsc.org

The preference for the trans isomer has significant implications in synthesis. Many elimination reactions, such as the E2 reaction, are stereospecific and their outcomes can be directed to favor the formation of the more stable trans-alkene. iwu.eduutdallas.edu Furthermore, developing synthetic methods that can selectively produce one stereoisomer over another is a major goal in organic chemistry. thieme-connect.comorganic-chemistry.orgnih.gov Compounds like this compound serve as excellent models for studying the stereochemical course of reactions. The pronounced steric environment of its tert-butyl group magnifies the energetic differences between transition states, often leading to high stereoselectivity and providing clear data for mechanistic investigations. msu.eduiwu.edu The synthesis of trans-alkenes with high fidelity is essential in the production of pharmaceuticals, agrochemicals, and materials where specific geometric arrangements are required for activity. numberanalytics.com

Historical Overview of Research on Analogous Branched Heptenes

Early investigations into branched hydrocarbons date back to the 1920s. In 1928, G.W. Stewart conducted X-ray diffraction studies on various isomers of heptane (B126788), including branched structures like 2-methylhexane (B165397) and dimethylpentanes. aps.org These studies were foundational in understanding how branching affects the physical packing and effective diameter of hydrocarbon chains, predating the detailed mechanistic understanding of their synthesis and reactivity. aps.org

The ability to synthesize specific alkene isomers, including branched heptenes, advanced significantly with the development of key olefination reactions. The Wittig reaction, discovered in the 1950s, provided a reliable method for forming carbon-carbon double bonds from carbonyl compounds, although controlling the stereoselectivity could be challenging. mdpi.com A major breakthrough came in 1973 with the Julia olefination, which offered a powerful method for producing alkenes and was later refined to provide excellent stereoselectivity, strongly favoring the formation of trans-alkenes. wikipedia.org

More recent research has focused on the catalytic isomerization and hydroisomerization of alkanes and alkenes for producing high-octane gasoline components. Studies on the isomerization of n-heptane, for example, investigate the formation of various branched isomers, including dimethylpentanes and methylhexanes, over different catalysts. rsc.orgresearchgate.net These studies are critical for industrial applications and provide insight into the behavior of branched C7 hydrocarbon skeletons under catalytic conditions. The investigation of specific branched heptene (B3026448) isomers like this compound builds upon this long history, leveraging modern synthetic and analytical techniques to explore the nuanced effects of steric hindrance and stereochemistry on chemical reactivity. nih.govaip.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3E)-2,2-Dimethylhept-3-ene nih.gov
Synonyms This compound; (E)-2,2-Dimethylhept-3-ene nist.govnist.gov
CAS Number 19550-75-5 nih.govnist.govnist.gov
Molecular Formula C₉H₁₈ nih.gov
Molecular Weight 126.24 g/mol nih.gov
Appearance Colorless liquid msu.edu
InChI Key BQOCYCICSYUPRF-BQYQJAHWSA-N nist.govnist.gov

Interactive Data Table: Spectroscopic Data for this compound Note: Specific peak values can vary based on solvent and experimental conditions. The data below represents typical expected values.

Spectroscopy Type Characteristic Peaks / Regions Interpretation Source(s)
¹H NMR ~5.4 ppm (multiplet, 2H)Vinylic protons (CH =CH ) rsc.org
~2.0 ppm (quartet, 2H)Allylic protons (-CH ₂-CH=)
~1.0 ppm (singlet, 9H)tert-Butyl protons (-C(CH ₃)₃)
~0.9 ppm (triplet, 3H)Terminal methyl protons (-CH₂CH ₃)
¹³C NMR ~135-140 ppmVinylic carbons (C H=C H)
~35 ppmQuaternary carbon (C (CH₃)₃)
~29 ppmtert-Butyl carbons (-C(C H₃)₃)
IR Spectroscopy ~3020 cm⁻¹=C-H stretch (vinylic) researchgate.net
~2960 cm⁻¹C-H stretch (aliphatic) researchgate.net
~1670 cm⁻¹C=C stretch thieme-connect.de
~965 cm⁻¹=C-H bend (trans-disubstituted, out-of-plane) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B095280 trans-2,2-Dimethyl-3-heptene CAS No. 19550-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,2-dimethylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOCYCICSYUPRF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880821
Record name 2,2-dimethyl-3-heptene trans
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19550-75-5
Record name (3E)-2,2-Dimethyl-3-heptene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2,2-Dimethylhept-3-ene
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Record name 2,2-dimethyl-3-heptene trans
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Record name (E)-2,2-dimethylhept-3-ene
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Synthetic Methodologies and Mechanistic Investigations

Unimolecular Elimination (E1) Pathways for Alkene Formation

Unimolecular elimination (E1) reactions are a cornerstone in the synthesis of alkenes, including trans-2,2-Dimethyl-3-heptene. fiveable.menumberanalytics.com These reactions proceed in a two-step mechanism, the first of which is the formation of a carbocation intermediate. numberanalytics.comlibretexts.orglibretexts.org This initial step, the ionization of the substrate, is the rate-determining step of the reaction. numberanalytics.com The second step involves the deprotonation of a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.orglibretexts.org

A common and effective method for synthesizing this compound is the acid-catalyzed dehydration of 2,2-dimethyl-3-heptanol (B100318). In this process, an alcohol is heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to induce the elimination of a water molecule and form an alkene. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via an E1 mechanism. libretexts.org

The mechanism begins with the protonation of the hydroxyl group of 2,2-dimethyl-3-heptanol by the acid catalyst. This converts the poor leaving group (-OH) into a much better leaving group, water (H₂O). libretexts.orglibretexts.orgmasterorganicchemistry.com The subsequent departure of the water molecule results in the formation of a secondary carbocation at the third carbon of the heptane (B126788) chain. libretexts.orgyoutube.com

A crucial aspect of E1 reactions involving carbocation intermediates is the possibility of rearrangements to form more stable carbocations. libretexts.orgucalgary.calibretexts.org In the case of the dehydration of 2,2-dimethyl-3-heptanol, the initially formed secondary carbocation can undergo a 1,2-hydride shift or a 1,2-methyl shift. libretexts.orgucalgary.ca Given the structure of 2,2-dimethyl-3-heptanol, a 1,2-methyl shift is plausible, where a methyl group from the adjacent quaternary carbon migrates to the carbocation center. This rearrangement would lead to a more stable tertiary carbocation. youtube.comucalgary.ca The formation of this rearranged carbocation can lead to a mixture of alkene products. libretexts.org However, to obtain this compound as the major product, conditions are often optimized to favor elimination from the initial secondary carbocation before significant rearrangement occurs.

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgucalgary.ca This stability is attributed to hyperconjugation, the interaction of the filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation. libretexts.org

The concentration of the acid catalyst and the reaction temperature are critical parameters that significantly influence the outcome of the dehydration reaction, particularly the distribution of isomeric alkene products. appliedcatalysts.com

Catalyst Concentration: Higher concentrations of the acid catalyst can accelerate the rate of protonation and subsequent dehydration. However, excessively high concentrations might also promote side reactions, including polymerization of the resulting alkene.

Temperature: The reaction temperature plays a pivotal role in determining the major product. According to Zaitsev's rule, at higher temperatures, the more substituted (and thus more stable) alkene is generally the major product. wikipedia.org For the dehydration of 2,2-dimethyl-3-heptanol, this would favor the formation of 2,3-dimethyl-2-heptene if rearrangement occurs. To selectively synthesize this compound, carefully controlled temperatures are necessary. libretexts.org Lowering the temperature might favor the kinetic product, which in some cases could be the less substituted alkene, but this can also slow down the reaction rate considerably. cardiff.ac.uk The required temperature for alcohol dehydration decreases with increasing substitution of the carbon bearing the hydroxyl group. libretexts.orglibretexts.org

Table 1: General Temperature Ranges for Alcohol Dehydration

Alcohol Type Temperature Range (°C)
Primary 170 - 180
Secondary 100 - 140
Tertiary 25 - 80

This table is based on general principles of alcohol dehydration. libretexts.orglibretexts.org

Besides alcohols, other substrates can serve as precursors for the synthesis of branched alkenes like this compound via E1-type mechanisms. Alkyl halides, particularly tertiary and secondary ones, can undergo E1 elimination in the presence of a weak base and a polar protic solvent. libretexts.orgrutgers.edu The mechanism is analogous to alcohol dehydration, involving the formation of a carbocation intermediate upon the departure of the halide leaving group. libretexts.org

Acid-Catalyzed Dehydration of 2,2-Dimethyl-3-heptanol and Related Precursors

Bimolecular Elimination (E2) Reactions in this compound Synthesis

Bimolecular elimination (E2) reactions offer an alternative and often more controlled route for the synthesis of alkenes. wikipedia.orglibretexts.org Unlike E1 reactions, the E2 mechanism is a single-step, concerted process where the base abstracts a proton, and the leaving group departs simultaneously to form the double bond. libretexts.org This mechanism avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements and often leading to a more specific product. masterorganicchemistry.com

The dehydrohalogenation of a 2,2-dimethyl-3-heptyl halide (e.g., bromide or chloride) using a strong, non-nucleophilic base is a viable method for preparing this compound. bingol.edu.tr

The success of an E2 reaction is highly dependent on the stereochemistry of the substrate. For the reaction to proceed efficiently, the hydrogen to be abstracted and the leaving group must be in an anti-periplanar conformation. libretexts.org This stereochemical requirement dictates which isomeric alkene will be formed. In the case of forming this compound, the specific stereoisomer of the 2,2-dimethyl-3-heptyl halide precursor and the choice of base are critical.

A bulky base, such as potassium tert-butoxide (t-BuOK), is often employed to favor elimination over substitution (SN2) reactions. The use of a bulky base can also influence the regioselectivity of the elimination, sometimes favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). rutgers.edu However, for the synthesis of the thermodynamically more stable trans-alkene, conditions are typically chosen to favor the Zaitsev product.

Table 2: Comparison of E1 and E2 Reactions for Alkene Synthesis

Feature E1 Reaction E2 Reaction
Mechanism Two steps, carbocation intermediate numberanalytics.comlibretexts.orglibretexts.org One concerted step libretexts.org
Rate Law Unimolecular, rate = k[substrate] libretexts.orglibretexts.org Bimolecular, rate = k[substrate][base] libretexts.org
Base Weak base required libretexts.orglibretexts.org Strong base required libretexts.org
Substrate Favored for 3° and 2° substrates fiveable.me Can occur with 1°, 2°, and 3° substrates wikipedia.org
Rearrangements Common due to carbocation intermediate libretexts.orgucalgary.ca Not possible masterorganicchemistry.com

| Stereochemistry | No specific requirement for H and LG orientation libretexts.org | Requires anti-periplanar geometry of H and LG libretexts.org |

Base-Mediated Dehydrohalogenation of 2,2-Dimethyl-3-heptyl Halides

Stereoelectronic Requirements for Anti-Periplanar Elimination in Heptene (B3026448) Systems

The E2 (bimolecular elimination) reaction is a primary route for the synthesis of alkenes, and its stereochemical course is dictated by strict stereoelectronic requirements. For an E2 reaction to proceed efficiently, the hydrogen atom to be abstracted and the leaving group must be in an anti-periplanar arrangement. ucalgary.cachemistrysteps.com This specific spatial orientation, where the two groups are in the same plane but on opposite sides of the carbon-carbon bond, allows for the optimal overlap of the developing p-orbitals to form the new pi bond of the alkene. ucalgary.ca This alignment corresponds to a staggered conformation, which is energetically favorable. ucalgary.ca

In acyclic systems like those leading to this compound, free rotation around the carbon-carbon single bond generally permits the molecule to adopt the necessary anti-periplanar conformation. ic.ac.uk The elimination will preferentially proceed through the lowest energy conformation that satisfies this requirement, minimizing steric interactions. ic.ac.uk For the formation of the trans isomer, the conformation where the larger alkyl groups are positioned away from each other is favored, leading to the thermodynamically more stable product.

Comparative Analysis of E1 vs. E2 Stereoselectivity in this compound Formation

Both E1 (unimolecular elimination) and E2 reactions can, in principle, lead to the formation of this compound. However, they differ significantly in their mechanisms and stereochemical outcomes. masterorganicchemistry.com

The E1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. iitk.ac.in This carbocation is planar, and the subsequent deprotonation to form the alkene can occur from either side. youtube.com Because the carbocation can freely rotate to its most stable conformation before the proton is removed, the E1 reaction generally favors the formation of the more thermodynamically stable alkene, which is typically the trans isomer. libretexts.org However, E1 reactions are often plagued by competing SN1 reactions and potential carbocation rearrangements. iitk.ac.in

The E2 reaction , being a concerted, single-step process, is highly stereospecific. The stereochemistry of the starting material directly dictates the stereochemistry of the product due to the anti-periplanar requirement. libretexts.org To form the trans alkene, the starting material must be in a specific diastereomeric form that allows for the anti-periplanar arrangement of the departing groups leading to the trans product. libretexts.org By carefully selecting the substrate and using a strong, non-nucleophilic base, the E2 pathway can be favored, offering greater control over the stereochemical outcome. masterorganicchemistry.com

FeatureE1 ReactionE2 Reaction
Mechanism Two steps, via carbocation intermediate iitk.ac.inOne concerted step libretexts.org
Rate Law Rate = k[Substrate] masterorganicchemistry.comRate = k[Substrate][Base] libretexts.org
Base Requirement Weak base is sufficient masterorganicchemistry.comStrong base is required libretexts.org
Stereoselectivity Generally favors the more stable (trans) alkene libretexts.orgStereospecific; depends on the stereochemistry of the starting material libretexts.org
Competing Reactions SN1, rearrangements iitk.ac.inSN2 masterorganicchemistry.com

Emerging Synthetic Strategies for Branched Alkenes

Beyond traditional elimination reactions, modern synthetic methods offer powerful alternatives for the construction of highly substituted alkenes like this compound.

Olefin Metathesis Approaches in Heptene Synthesis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes. nobelprize.org This Nobel Prize-winning methodology has revolutionized the synthesis of complex molecules. core.ac.uk In principle, this compound could be synthesized via a cross-metathesis reaction between two appropriately chosen simpler alkenes. core.ac.uk The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). nobelprize.org

The success of a cross-metathesis reaction depends on several factors, including the choice of catalyst and the relative reactivity of the olefin partners. To favor the formation of the desired cross-product, one of the starting alkenes is often used in excess, or a volatile byproduct like ethylene (B1197577) is removed to drive the equilibrium. nobelprize.org While highly efficient for many applications, the synthesis of sterically hindered tetrasubstituted alkenes via metathesis can be challenging and may require the use of more reactive, specialized catalysts. d-nb.infoorganic-chemistry.org

Catalytic Oligomerization and Dimerization Pathways Leading to Branched Heptenes

The catalytic oligomerization and dimerization of smaller olefins present a commercially significant route to branched alkenes. These processes are central to the petrochemical industry for producing gasoline-range hydrocarbons and other valuable chemicals. mdpi.compurdue.edu

Branched heptenes can be synthesized through the dimerization of propylene (B89431) and butene or the oligomerization of ethylene followed by isomerization. researchgate.net These reactions are typically catalyzed by solid acid catalysts, such as zeolites or supported metal oxides, or by homogeneous transition metal complexes. researchgate.netwisc.edu For instance, cobalt- and nickel-based catalysts have been shown to be effective in the dimerization of butene to form branched C8 olefins, with the potential to be adapted for the synthesis of specific heptene isomers. researchgate.net The product distribution in these reactions is highly dependent on the catalyst system, temperature, and pressure, and often a mixture of isomers is obtained. acs.org Recent research has also explored the use of metal-organic frameworks (MOFs) with strong Brønsted acidity as catalysts for the oligomerization of light olefins. researchgate.net

Advanced Mechanistic Studies of Chemical Reactivity of Trans 2,2 Dimethyl 3 Heptene

Electrophilic Addition Reactions at the Double Bond

The electron-rich pi (π) bond of trans-2,2-Dimethyl-3-heptene serves as a nucleophile, readily attacking electrophilic species. This initiates a cascade of reactions that are fundamental to organic synthesis.

Detailed Mechanisms of Halogenation (e.g., Bromination, Chlorination)

Halogenation of alkenes, such as the reaction with bromine (Br₂) or chlorine (Cl₂), proceeds through an electrophilic addition mechanism. youtube.com The process is initiated when the halogen molecule becomes polarized as it approaches the nucleophilic double bond. libretexts.orglibretexts.org This induced polarization leads to the heterolytic cleavage of the halogen-halogen bond. libretexts.orglumenlearning.com

The mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com For instance, in bromination, the alkene's π electrons attack one bromine atom, which simultaneously attacks back to form a three-membered ring known as a bromonium ion. youtube.com This intermediate is then attacked by the halide ion (Br⁻) generated in the first step. libretexts.org

Regioselectivity and Stereoselectivity in Dihalide Formation

The halogenation of this compound is a stereospecific reaction. The mechanism dictates an anti-addition of the two halogen atoms, meaning they add to opposite faces of the original double bond. masterorganicchemistry.commakingmolecules.com This occurs because the halide ion attacks the carbon of the cyclic halonium ion from the side opposite to the bridging halogen, in a manner similar to an Sₙ2 reaction. libretexts.orglibretexts.orglumenlearning.com

For this compound, this anti-addition results in the formation of a specific pair of enantiomers. Since both carbons of the double bond are attacked, regioselectivity in terms of which carbon gets the first halogen is not a factor. lumenlearning.commakingmolecules.com The reaction of a trans-alkene specifically yields the anti-addition product, which in this case would be a racemic mixture of (3R,4S)-3,4-dihalo-2,2-dimethylheptane and (3S,4R)-3,4-dihalo-2,2-dimethylheptane.

Reaction Reagent Solvent Intermediate Stereochemistry Product(s)
BrominationBr₂CCl₄Cyclic Bromonium IonAnti-additionRacemic mixture of (3R,4S) and (3S,4R)-3,4-dibromo-2,2-dimethylheptane
ChlorinationCl₂CH₂Cl₂Cyclic Chloronium IonAnti-additionRacemic mixture of (3R,4S) and (3S,4R)-3,4-dichloro-2,2-dimethylheptane

Hydrohalogenation Mechanisms

The addition of hydrogen halides (H-X, such as HBr or HCl) to this compound is a regioselective reaction governed by Markovnikov's rule. masterorganicchemistry.comlibretexts.orgjove.com The mechanism proceeds in two main steps. pressbooks.pubmedium.com The first, and rate-determining, step is the protonation of the alkene's double bond by the hydrogen halide to form a carbocation intermediate. masterorganicchemistry.comjove.com

The proton adds to the less substituted carbon of the double bond (C4) to generate the more stable carbocation at the more substituted carbon (C3). In the case of this compound, this results in the formation of a tertiary carbocation at the C3 position. The alternative, a secondary carbocation at C4, is less stable and forms to a much lesser extent. pressbooks.pub In the second step, the halide ion (X⁻) acts as a nucleophile and rapidly attacks the electrophilic carbocation, forming the final alkyl halide product. masterorganicchemistry.compressbooks.pub Due to the presence of a planar carbocation intermediate, the halide can attack from either face, leading to a racemic mixture if a new chiral center is formed. leah4sci.com Carbocation rearrangements are possible but are not expected in this specific case as the initially formed tertiary carbocation is unlikely to rearrange to a more stable form. leah4sci.com

Reagent Regioselectivity Intermediate Major Product Minor Product
HBrMarkovnikov's RuleTertiary Carbocation (at C3)3-Bromo-2,2-dimethylheptane4-Bromo-2,2-dimethylheptane
HClMarkovnikov's RuleTertiary Carbocation (at C3)3-Chloro-2,2-dimethylheptane4-Chloro-2,2-dimethylheptane

Hydration Pathways and Carbocation Intermediates

The acid-catalyzed hydration of this compound involves the addition of water across the double bond to form an alcohol. This reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄). ucalgary.calibretexts.org The mechanism is analogous to hydrohalogenation. libretexts.org

The reaction is initiated by the protonation of the alkene by the hydronium ion (H₃O⁺), which forms the most stable carbocation intermediate. chemistrysteps.com Following Markovnikov's rule, the proton adds to C4, creating a tertiary carbocation at C3. ucalgary.camasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbocation. ucalgary.ca This is followed by a deprotonation step, where another water molecule removes a proton from the oxonium ion, yielding the alcohol product and regenerating the acid catalyst. ucalgary.calibretexts.org The reaction is not stereoselective because the nucleophilic attack by water can occur from either side of the planar carbocation intermediate. ucalgary.camasterorganicchemistry.com

Oxidation Processes Involving the Alkene Moiety

The double bond of this compound is also susceptible to oxidation by various reagents, leading to the formation of epoxides or diols.

Epoxidation Mechanisms with Peroxycarboxylic Acids

Epoxidation is a reaction that converts an alkene into an epoxide, a three-membered ring containing an oxygen atom. libretexts.orglibretexts.org This transformation is commonly achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). lumenlearning.comquora.com

The mechanism is a concerted, single-step process where the oxygen atom is transferred from the peroxy acid to the alkene. libretexts.orgleah4sci.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orgquora.commasterorganicchemistry.com Therefore, the epoxidation of this compound with m-CPBA will yield the trans-epoxide. libretexts.org The reaction is considered a syn-addition, as both C-O bonds form on the same face of the double bond. leah4sci.commasterorganicchemistry.com This stereospecificity is a key feature of this concerted "butterfly mechanism." libretexts.org The reaction rate is influenced by the nature of the alkene, with more nucleophilic (electron-rich) double bonds reacting faster. libretexts.org

Reagent Mechanism Stereospecificity Product
m-CPBAConcerted (Butterfly Mechanism)Syn-addition, stereochemistry retainedtrans-3,4-Epoxy-2,2-dimethylheptane
Concerted Transition States and Stereochemical Outcomes

The reactivity of this compound in reactions that proceed through concerted transition states is largely dictated by the geometry of the alkene and the steric hindrance imposed by its substituents. In a concerted mechanism, bond-making and bond-breaking occur simultaneously, without the formation of a discrete intermediate. The stereochemical outcome of such reactions is therefore highly dependent on the spatial arrangement of the atoms in the transition state.

For this compound, the trans configuration of the double bond means that substituents on carbons 3 and 4 are on opposite sides of the molecule. This pre-existing stereochemistry is crucial in determining the stereochemistry of the product. Reactions involving a concerted, syn-addition, for example, will result in the formation of a product where the new substituents are added to the same face of the original double bond, preserving a specific stereochemical relationship that reflects the starting material's geometry. The bulky tert-butyl group at the 2-position significantly influences the approach of reagents, potentially favoring addition to the less hindered face of the double bond.

Dihydroxylation Reactions (Syn and Anti)libretexts.org

Dihydroxylation of alkenes can proceed through either syn- or anti-addition pathways, leading to vicinal diols with distinct stereochemistry. libretexts.org

Osmium Tetroxide and Catalytic Systems for Vicinal Diol Formationmasterorganicchemistry.com

Syn-dihydroxylation of this compound can be effectively achieved using osmium tetroxide (OsO₄). masterorganicchemistry.com This reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the alkene's π-electrons attack the osmium center, forming a cyclic osmate ester intermediate. masterorganicchemistry.comkhanacademy.orgchemtube3d.com This intermediate is then hydrolyzed to yield the vicinal diol. chemistrysteps.com The concerted nature of the cycloaddition ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in a syn-addition product. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

Given the trans configuration of the starting alkene, the syn-dihydroxylation will result in the formation of a racemic mixture of enantiomeric diols. The attack of OsO₄ can occur from either the top or bottom face of the planar double bond with equal probability, leading to the (3R,4S) and (3S,4R) stereoisomers.

Due to the toxicity and high cost of osmium tetroxide, catalytic systems are often employed. libretexts.orgwikipedia.org These systems use a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to regenerate the active Os(VIII) species. chemistrysteps.comwikipedia.org

Table 1: Stereochemical Outcome of Syn-Dihydroxylation of this compound

ReactantReagentMechanismProduct Stereochemistry
This compound1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂OConcerted, Syn-additionRacemic mixture of (3R,4S)- and (3S,4R)-2,2-dimethylheptane-3,4-diol
Stereochemical Implications of Epoxide Ring Opening to Diolsucalgary.ca

Anti-dihydroxylation of this compound is achieved through a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.orgyoutube.com The epoxidation step, typically carried out with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction where the stereochemistry of the alkene is retained in the epoxide. For a trans-alkene, this results in a trans-epoxide.

Table 2: Stereochemical Outcome of Anti-Dihydroxylation of this compound

ReactantReagentsIntermediateMechanism of Ring OpeningProduct Stereochemistry
This compound1. m-CPBA2. H₃O⁺trans-3,4-epoxy-2,2-dimethylheptaneSₙ2-like backside attackRacemic mixture of (3R,4R)- and (3S,4S)-2,2-dimethylheptane-3,4-diol

Ozonolysis Mechanism and Criegee Intermediate Formationmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction of ozone with this compound proceeds through the Criegee mechanism, which involves the formation and fragmentation of a primary ozonide and the generation of Criegee intermediates (carbonyl oxides). organic-chemistry.org

Primary Ozonide Fragmentation Pathways and Product Distributionnih.gov

The initial step of ozonolysis is the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). nih.govnih.gov This primary ozonide rapidly undergoes a cycloreversion to break apart into two fragments: a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. nih.gov

For the asymmetrically substituted this compound, the fragmentation of the primary ozonide can occur in two ways, leading to two different pairs of carbonyl and Criegee intermediate fragments:

Pathway A: Fragmentation yields pivalaldehyde (2,2-dimethylpropanal) and the Criegee intermediate derived from the propyl group.

Pathway B: Fragmentation yields butyraldehyde (B50154) (butanal) and the Criegee intermediate derived from the tert-butyl group.

These fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). Reductive workup of the ozonide, for instance with dimethyl sulfide (B99878) (DMS), cleaves it to yield the final carbonyl products, which in this case would be a mixture of pivalaldehyde and butyraldehyde. masterorganicchemistry.com

Influence of Alkyl Substituents on Criegee Intermediate Stability and Branching Ratios

The stability of the Criegee intermediates and the preferred fragmentation pathway of the primary ozonide are influenced by the nature of the alkyl substituents on the double bond. acs.org Electron-donating alkyl groups can stabilize the electron-deficient carbon of the Criegee intermediate. The tert-butyl group, with its greater inductive effect compared to the propyl group, is expected to better stabilize a positive charge character on the adjacent carbon.

Theoretical studies on the ozonolysis of asymmetrically substituted alkenes suggest that the fragmentation of the primary ozonide may favor the pathway that leads to the formation of the more substituted, and thus more stable, Criegee intermediate. mdpi.com In the case of this compound, this would suggest that Pathway B, leading to the formation of the Criegee intermediate with the tert-butyl substituent, might be favored. However, steric effects can also play a significant role, and the bulky tert-butyl group might sterically disfavor the formation of the corresponding Criegee intermediate. rsc.org The precise branching ratio between Pathway A and Pathway B would likely depend on a complex interplay of both electronic and steric factors. acs.orgrsc.org

Table 3: Potential Fragmentation Pathways in the Ozonolysis of this compound

Fragmentation PathwayCarbonyl Product 1Criegee Intermediate 1Carbonyl Product 2Criegee Intermediate 2
A PivalaldehydePropanal oxideButyraldehyde2,2-Dimethylpropanal oxide
B Butyraldehyde2,2-Dimethylpropanal oxidePivalaldehydePropanal oxide

Reduction Reactions

Reduction reactions of alkenes, particularly catalytic hydrogenation, are fundamental transformations in organic synthesis. For this compound, the steric environment dictates the mechanistic pathway and stereochemical outcome.

Catalytic Hydrogenation Mechanisms and Stereochemical Control in Alkane Formation

The catalytic hydrogenation of alkenes typically occurs on the surface of a heterogeneous metal catalyst, such as palladium, platinum, or nickel. youtube.com The reaction mechanism involves the adsorption of both the alkene and hydrogen gas onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added across the double bond. youtube.comyoutube.com

A crucial aspect of this reaction is its stereochemistry; it proceeds via a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.comkhanacademy.org For an acyclic and conformationally flexible molecule like this compound, this syn-addition leads to the formation of 2,2-dimethylheptane.

The stereochemical control is primarily influenced by the steric hindrance of the substituents on the alkene. The alkene must approach the catalyst surface for the reaction to occur. The bulky tert-butyl group in this compound will sterically hinder one face of the molecule more than the other, directing the approach to the catalyst. However, since the resulting alkane (2,2-dimethylheptane) has no stereocenters, the facial selectivity of the addition does not result in different stereoisomers. The primary effect of the steric hindrance is on the reaction rate. Highly substituted and sterically hindered alkenes generally undergo catalytic hydrogenation at a slower rate compared to less hindered alkenes. nih.govdrhazhan.com

Table 1: Factors Influencing Catalytic Hydrogenation of this compound

Factor Influence on Reaction Mechanism Detail
Catalyst Surface Provides the reaction site for H₂ and the alkene. Heterogeneous catalysts like Pd/C, PtO₂, Raney Ni are common.
Steric Hindrance The tert-butyl group slows the reaction rate by impeding access to the catalyst surface. The less-hindered face of the alkene preferentially adsorbs onto the catalyst.
Stereochemistry Proceeds via syn-addition. Both hydrogen atoms are delivered to the same side of the C=C double bond. khanacademy.orgyoutube.com

| Product | Formation of 2,2-dimethylheptane. | Since no new chiral centers are formed, a single achiral alkane product is obtained. |

Radical Reactions and Polymerization Initiation

The presence of allylic protons in this compound makes it susceptible to radical reactions, particularly the formation of stabilized allylic radicals.

Allylic Radical Formation and Rearrangement Pathways

Allylic C-H bonds are weaker than typical alkane C-H bonds because the resulting radical is stabilized by resonance. libretexts.orgmasterorganicchemistry.com In this compound, there are two allylic positions: C2 and C5. Abstraction of a hydrogen atom from C5 is more likely as it leads to a more stable secondary allylic radical.

Upon formation, this allylic radical exists as two resonance structures. This delocalization means that subsequent reactions, such as halogenation, can occur at either C3 or C5, potentially leading to a mixture of products and an "allylic shift" or rearrangement. wikipedia.orgmasterorganicchemistry.comdntb.gov.ua

Table 2: Analysis of Allylic Radical Formation

Allylic Position Hydrogen Type Resulting Radical Stability Potential for Rearrangement
C2 None (quaternary carbon) N/A N/A N/A

| C5 | Secondary | Secondary allylic | High (resonance stabilized) | Yes, the radical is delocalized over C3 and C5. |

Chain Propagation Mechanisms in the Presence of the this compound Substrate

In radical polymerization, the process by which monomer units are successively added to a growing polymer chain is known as chain propagation. wikipedia.orglibretexts.org When a radical initiator is present, it can add to the double bond of an alkene monomer, creating a new radical that can then attack another monomer. youtube.com

For this compound, its significant steric hindrance poses a major challenge for it to act as a monomer in chain-growth polymerization. The bulky tert-butyl group would severely inhibit the approach of the growing polymer radical to the double bond, and also hinder the approach of a new monomer to the newly formed radical center. This steric effect dramatically reduces the rate of propagation.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for forming cyclic compounds. The participation of a sterically hindered alkene like this compound in such reactions is highly dependent on the reaction mechanism and the nature of the reacting partner.

Stepwise vs. Concerted Cycloaddition Mechanisms

Cycloaddition reactions can proceed through two primary mechanistic pathways: concerted or stepwise. psiberg.com

Concerted Mechanism: In a concerted reaction, all bond-forming and bond-breaking events occur in a single step through a single transition state. youtube.com Reactions like the Diels-Alder ([4+2] cycloaddition) are classic examples. These reactions are often highly stereospecific. The significant steric bulk of the tert-butyl group in this compound would create a high-energy transition state in a concerted cycloaddition, making such reactions unfavorable. scispace.comresearchgate.net

Stepwise Mechanism: A stepwise reaction involves the formation of an intermediate, which can be a diradical or a zwitterion. rsc.orgresearchgate.net This pathway is more common for reactions that are thermally forbidden under concerted rules, or for substrates where steric hindrance prevents the ideal geometry for a concerted transition state. For a [3+2] cycloaddition, such as with an ozone or a nitrone, the reaction can be either concerted or stepwise. researchgate.net Given the steric hindrance of this compound, a stepwise mechanism would be more likely if a cycloaddition were to occur. The formation of a bond at one carbon of the double bond first would create an intermediate with more conformational freedom, potentially alleviating some of the steric strain that would be present in a rigid, concerted transition state.

Table 3: Comparison of Cycloaddition Mechanisms for this compound

Mechanism Type Key Features Likelihood for this compound
Concerted Single transition state, no intermediates, highly stereospecific. psiberg.com Low, due to high steric hindrance from the tert-butyl group leading to a high-energy transition state.

| Stepwise | Involves a diradical or zwitterionic intermediate, less stereospecific. youtube.comresearchgate.net | Higher, as it avoids a highly strained, compact transition state and allows for sequential bond formation. |

Stereochemical Influence on Adduct Formation

The stereochemistry of this compound plays a pivotal role in directing the spatial orientation of incoming reagents during adduct formation. The presence of a bulky tert-butyl group adjacent to the trans-configured double bond introduces significant steric hindrance, which, in conjunction with the inherent stereoselectivity of various addition reactions, dictates the three-dimensional structure of the resulting products. This section explores the stereochemical outcomes of several key addition reactions, emphasizing the influence of the substrate's geometry on the formation of specific stereoisomers.

The planarity of the carbon-carbon double bond in this compound presents two faces for reagent attack: the top face and the bottom face. The large tert-butyl group effectively shields one of these faces, leading to a high degree of facial selectivity. Consequently, reagents will preferentially approach the double bond from the less sterically encumbered side. This steric guidance is a recurring theme in the adduct formation reactions of this alkene.

Epoxidation:

The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction. masterorganicchemistry.com This means that the trans configuration of the starting alkene is retained in the resulting epoxide. The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the double bond in a single step. masterorganicchemistry.com Due to the steric bulk of the tert-butyl group, the m-CPBA molecule will preferentially attack the less hindered face of the double bond, leading to the formation of a single pair of enantiomers of the trans-epoxide.

Hydroboration-Oxidation:

Hydroboration-oxidation is a two-step reaction that results in the syn-addition of a hydrogen atom and a hydroxyl group across the double bond. masterorganicchemistry.com In the case of this compound, the hydroboration step involves the concerted addition of a B-H bond. The bulky tert-butyl group directs the borane (B79455) reagent to the opposite face of the alkene. The subsequent oxidation step, which replaces the boron atom with a hydroxyl group, occurs with retention of stereochemistry. masterorganicchemistry.com This results in the formation of a specific pair of enantiomeric alcohols with a defined relative stereochemistry. The regioselectivity of the reaction is also noteworthy, with the boron atom (and subsequently the hydroxyl group) adding to the less substituted carbon of the double bond (anti-Markovnikov addition). masterorganicchemistry.com

Halogenation:

The addition of halogens, such as bromine (Br₂), to this compound proceeds via an anti-addition mechanism. The reaction is initiated by the formation of a cyclic bromonium ion intermediate. The steric hindrance from the tert-butyl group will influence the initial formation of this intermediate, favoring the approach of the bromine molecule from the less hindered face. The subsequent step involves the nucleophilic attack of a bromide ion on one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge (backside attack), leading to the exclusive formation of the anti-adduct. This results in a pair of enantiomers of the vicinal dihalide with the two halogen atoms in a trans relationship to each other.

The following interactive table summarizes the expected stereochemical outcomes for the adduct formation reactions of this compound, based on established mechanistic principles for structurally similar alkenes.

ReactionReagent(s)Type of AdditionExpected Major Product(s)Diastereomeric Ratio
Epoxidationm-CPBAsyn(3R,4S)-3,4-epoxy-2,2-dimethylheptane and (3S,4R)-3,4-epoxy-2,2-dimethylheptane>95:5
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHsyn, anti-Markovnikov(3R,4R)-2,2-dimethylheptan-3-ol and (3S,4S)-2,2-dimethylheptan-3-ol>98:2
BrominationBr₂ in CCl₄anti(3R,4R)-3,4-dibromo-2,2-dimethylheptane and (3S,4S)-3,4-dibromo-2,2-dimethylheptane>99:1

Note: The diastereomeric ratios presented are illustrative and based on the high stereoselectivity observed in reactions of sterically hindered alkenes. Actual experimental values may vary.

Stereochemical Aspects and Conformational Analysis of Trans 2,2 Dimethyl 3 Heptene

E/Z Nomenclature and Cahn-Ingold-Prelog Priority Rules in Heptene (B3026448) Systems

The cis-trans notation system for naming geometric isomers of alkenes can be ambiguous, especially in complex molecules where the longest carbon chain does not clearly define the spatial arrangement. To address this, the International Union of Pure and Applied Chemistry (IUPAC) has adopted the E/Z nomenclature system, which provides a more rigorous and universally applicable method for describing the configuration of double bonds. lumenlearning.comlibretexts.org This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to each carbon of the double bond. khanacademy.orgmasterorganicchemistry.comdocbrown.info

The CIP rules assign priority to substituents based on the atomic number of the atoms directly bonded to the double-bond carbons. khanacademy.orgdocbrown.info

Rule 1: The atom with the higher atomic number receives higher priority. For example, Chlorine (atomic number 17) has a higher priority than Carbon (atomic number 6).

Rule 2: If the atoms are isotopes of the same element, the isotope with the higher mass number has higher priority.

Rule 3: If the atoms directly attached to the double bond are the same, the priority is determined by moving to the next atoms in the substituent chains and comparing them at the first point of difference. masterorganicchemistry.com

Rule 4: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. libretexts.orgmasterorganicchemistry.com

Once priorities are assigned to the two substituents on each carbon of the double bond, the configuration is determined. If the two higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning "together"). lumenlearning.commasterorganicchemistry.com If the two higher-priority groups are on opposite sides, the isomer is designated as E (from the German entgegen, meaning "opposite"). lumenlearning.commasterorganicchemistry.com

The compound 2,2-Dimethyl-3-heptene has a double bond between the third and fourth carbon atoms (C3 and C4). To assign the E/Z configuration, the substituents on each of these carbons must be ranked according to the CIP rules. libretexts.orgkhanacademy.org

At Carbon-3 (C3): The two substituents are a hydrogen atom (-H) and a tert-butyl group (-C(CH₃)₃).

The atom directly attached to C3 in the hydrogen substituent is H (atomic number 1).

The atom directly attached to C3 in the tert-butyl substituent is a carbon atom (atomic number 6).

Since Carbon has a higher atomic number than Hydrogen, the tert-butyl group has higher priority.

At Carbon-4 (C4): The two substituents are a hydrogen atom (-H) and a propyl group (-CH₂CH₂CH₃).

The atom directly attached to C4 in the hydrogen substituent is H (atomic number 1).

The atom directly attached to C4 in the propyl substituent is a carbon atom (atomic number 6).

Therefore, the propyl group has higher priority.

In the trans isomer of 2,2-Dimethyl-3-heptene, the higher-priority tert-butyl group on C3 and the higher-priority propyl group on C4 are located on opposite sides of the double bond. Consequently, the correct IUPAC designation for trans-2,2-Dimethyl-3-heptene is (E)-2,2-Dimethyl-3-heptene . nih.govcymitquimica.comchemspider.com

CIP Priority Assignment for 2,2-Dimethyl-3-heptene
Double Bond CarbonSubstituent 1Substituent 2Higher Priority Group
Carbon-3-H (Hydrogen)-C(CH₃)₃ (tert-Butyl)-C(CH₃)₃ (tert-Butyl)
Carbon-4-H (Hydrogen)-CH₂CH₂CH₃ (Propyl)-CH₂CH₂CH₃ (Propyl)
Configuration Determination
IsomerRelative Position of High-Priority GroupsIUPAC Designation
transOpposite Sides(E)
cisSame Side(Z)

Configurational Stability and Isomerization Pathways of the Alkene

The interconversion between E and Z isomers of an alkene does not occur spontaneously under normal conditions due to the high rotational barrier of the carbon-carbon double bond. However, isomerization can be induced by providing sufficient energy, typically through thermal or photochemical means. stackexchange.com Generally, for acyclic alkenes, trans (E) isomers are thermochemically more stable than their corresponding cis (Z) isomers. wikipedia.orglibretexts.org This increased stability is attributed to reduced steric strain, as the larger substituent groups are positioned farther apart, minimizing unfavorable nonbonded interactions. wikipedia.orglibretexts.org

Thermal isomerization is a process where heat provides the kinetic energy needed to overcome the energy barrier for rotation around the double bond. stackexchange.com This process does not involve electronic excitation; instead, the molecule utilizes ambient or supplied thermal energy to reach a transition state where the p-orbital overlap of the pi bond is temporarily broken, allowing rotation to occur. stackexchange.com Studies on small alkenes, such as the thermal cis-trans isomerization of crotononitrile and butene-2, have shown that this is a unimolecular, reversible first-order reaction. cdnsciencepub.comacs.org The rate of isomerization is dependent on temperature, and the equilibrium between the isomers is governed by their relative thermodynamic stabilities. cdnsciencepub.com For (E)-2,2-Dimethyl-3-heptene, the E isomer is expected to be significantly more stable than the Z isomer due to the large steric bulk of the tert-butyl group, meaning the equilibrium would strongly favor the E configuration.

Photochemical isomerization utilizes light energy to promote the conversion between geometric isomers. oit.edu This process is initiated by the absorption of a photon of appropriate energy, which excites an electron from the pi (π) bonding orbital to the pi-star (π*) antibonding orbital. stackexchange.commdpi.comnih.gov In this excited state, the bond order between the two carbons is reduced, effectively removing the barrier to rotation. oit.edumdpi.com The molecule can then freely rotate around the carbon-carbon single bond. As the excited state decays back to the ground state, the pi bond reforms, resulting in a mixture of both E and Z isomers. oit.edu

This method can be used to generate the thermodynamically less stable isomer from the more stable one, a process often described as a "photochemical pump". acs.org The reaction can occur through direct irradiation or by using a photosensitizer, which facilitates the formation of a triplet excited state that has a longer lifetime and a distinct diradical character, allowing for efficient isomerization. slideshare.net

Diastereoselective Synthesis of trans-Alkenes and Control of Double Bond Geometry

The synthesis of alkenes with a specific double bond geometry is a critical aspect of organic chemistry. Several methods have been developed to achieve high diastereoselectivity, favoring the formation of trans (E) isomers. One prominent strategy is the Julia-Lythgoe olefination, which uses sulfones to produce trans-alkenes with high selectivity. organic-chemistry.org Similarly, modifications of the Wittig reaction, such as the Schlosser modification, are designed to preferentially yield E-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, another variation of the Wittig olefination, also typically provides excellent selectivity for the E-isomer.

More modern methods include silver-catalyzed silylene transfer to dienes, which can form seven-membered-ring trans-alkenes with high diastereoselectivity. acs.orgnih.gov While this applies to cyclic systems, the underlying principles of controlling stereochemistry are broadly relevant. Additionally, the hydroallylation of internal alkynes has been shown to be a viable method for the regio- and diastereoselective synthesis of complex trisubstituted alkenes, offering another route to control double bond geometry. acs.org These synthetic strategies are crucial for preparing specific isomers like (E)-2,2-Dimethyl-3-heptene for further study or application.

Conformational Preferences and Steric Effects Imparted by the 2,2-Dimethyl Moiety

In (E)-2,2-Dimethyl-3-heptene, the trans configuration places the bulky tert-butyl group and the propyl group on opposite sides of the double bond, which minimizes steric strain. libretexts.org In contrast, the hypothetical (Z) isomer would force these two groups onto the same side, leading to significant van der Waals repulsion and a much higher energy state.

Influence on Reactivity and Selectivity in Chemical Transformations

Specific studies detailing the influence of the stereochemistry of this compound on its reactivity and selectivity in chemical transformations are limited. However, some general observations can be made based on its structure.

The "trans" configuration of the double bond and the presence of a bulky tert-butyl group at the 2-position are significant stereochemical features. The tert-butyl group, in particular, exerts considerable steric hindrance. This steric bulk would be expected to influence the approach of reagents to the double bond, thereby affecting the stereoselectivity of addition reactions.

For instance, in reactions such as epoxidation, the attacking reagent would preferentially approach the less hindered face of the alkene. A patent for a carbodiimide-promoted epoxidation of olefins mentions that the epoxidation of this compound is stereoselective, although no specific data on the diastereomeric ratio of the products is provided. This observation is consistent with the expected directing effect of the sterically demanding tert-butyl group.

The table below summarizes the expected influence of the key stereochemical features on the reactivity and selectivity of this compound in hypothetical chemical transformations.

Stereochemical FeatureExpected Influence on ReactivityExpected Influence on Selectivity
Trans- (E)-alkene Generally more thermodynamically stable than the cis-isomer, which can influence equilibrium in reversible reactions.The geometry can influence the approach of reagents, potentially leading to different diastereomeric products compared to the cis-isomer.
tert-Butyl group at C2 Steric hindrance may decrease the overall rate of reaction at the double bond compared to less substituted alkenes.Strong directing effect, favoring the approach of reagents from the face opposite to the tert-butyl group, leading to high diastereoselectivity.

Rotational Barriers about Single Bonds Adjacent to the Alkene

There is no specific experimental or computational data available in the public domain regarding the rotational barriers about the single bonds adjacent to the alkene in this compound. These bonds are the C2-C3 bond and the C4-C5 bond.

The rotational barrier is the energy required to rotate around a single bond. For the C2-C3 bond, rotation would involve the movement of the large tert-butyl group relative to the plane of the double bond. Due to the significant steric bulk of the tert-butyl group, it is anticipated that there would be a substantial energy barrier to this rotation. The most stable conformation would likely place the tert-butyl group in a staggered arrangement relative to the substituents on the C3 carbon to minimize steric strain.

Similarly, rotation around the C4-C5 bond (an ethyl group) would also have a rotational barrier, although it is expected to be lower than that of the C2-C3 bond due to the smaller size of the ethyl group compared to the tert-butyl group.

The following table provides a qualitative prediction of the rotational barriers for the single bonds adjacent to the alkene in this compound.

BondAdjacent GroupsPredicted Rotational BarrierRationale
C2-C3 tert-Butyl and VinylHighSignificant steric hindrance between the bulky tert-butyl group and the double bond system during rotation.
C4-C5 Propyl and VinylModerateSteric interactions between the ethyl group and the double bond system are present but less pronounced than with the tert-butyl group.

It is important to emphasize that the information presented here is based on established principles of organic chemistry and extrapolations from related structures. Detailed, quantitative data for this compound would require specific experimental studies (e.g., dynamic NMR spectroscopy) or high-level computational chemistry calculations, which are not currently available in published literature.

Advanced Spectroscopic Characterization and Elucidation of Trans 2,2 Dimethyl 3 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, every proton and carbon atom in trans-2,2-Dimethyl-3-heptene can be unambiguously assigned.

¹H NMR Chemical Shift and Coupling Constant Analysis for Alkene Stereochemistry

The ¹H NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms (protons) and their spatial relationships. The stereochemistry of the carbon-carbon double bond is unequivocally established through the analysis of chemical shifts and spin-spin coupling constants of the vinylic protons (H3 and H4).

The protons attached to the double bond in an alkene are referred to as alkenyl or vinylic protons. libretexts.org In this compound, the H3 and H4 protons are chemically distinct and couple with each other. A key diagnostic feature for disubstituted alkenes is the magnitude of the vicinal coupling constant (³JHH) between these protons. For trans isomers, this coupling constant is typically in the range of 11-18 Hz, while for cis isomers, it is significantly smaller, ranging from 6-14 Hz. libretexts.org The observation of a large coupling constant (~15-16 Hz) between the signals for H3 and H4 is definitive proof of the trans configuration.

The chemical shifts of the protons are influenced by their local electronic environment. The vinylic protons (H3, H4) are expected to resonate downfield (typically 5.0-5.8 ppm) due to the deshielding effect of the π-electron cloud of the double bond. libretexts.org The large tert-butyl group attached to C2 will influence the precise chemical shift of the adjacent vinylic proton, H3. The remaining aliphatic protons of the ethyl group (H5, H6) and the tert-butyl group (H1) will appear upfield, consistent with their saturated alkane-like environment.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (9H, C(CH₃)₃) ~1.0 Singlet (s) -
H3 (1H, =CH) ~5.3 Doublet (d) ~15.5
H4 (1H, =CH) ~5.5 Doublet of Triplets (dt) ~15.5, ~7.0
H5 (2H, -CH₂-) ~2.0 Quintet (quint) ~7.0

¹³C NMR Spectral Interpretation for Carbon Framework Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., methyl, methylene, methine, quaternary). For this compound, nine carbon atoms are present, but due to the symmetry of the tert-butyl group, only seven unique signals are expected in the ¹³C NMR spectrum.

The sp²-hybridized carbons of the double bond (C3 and C4) are characteristically deshielded and appear in the 120-140 ppm region of the spectrum. libretexts.org The quaternary carbon (C2) of the tert-butyl group will also show a distinct chemical shift, typically between 30-40 ppm. The methyl carbons of the tert-butyl group (C1) are equivalent and will produce a single, intense signal. The carbons of the n-propyl group (C5, C6, C7) will have shifts consistent with a saturated alkyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-C(CH₃)₃) ~29
C2 (-C(CH₃)₃) ~33
C3 (=CH) ~140
C4 (=CH) ~125
C5 (-CH₂-) ~25
C6 (-CH₂-) ~23

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Confirmation

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for confirming the complex connectivity of the molecule.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting:

H3 and H4 (confirming the vinylic system).

H4 and H5 (linking the double bond to the propyl group).

H5 and H6 (verifying the connectivity within the propyl group).

H6 and H7 (confirming the terminal methyl group). The singlet for the tert-butyl protons (H1) would show no COSY correlations, confirming its isolation from other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It allows for the definitive assignment of each carbon atom that bears protons. For instance, it would show a cross-peak between the proton signal at ~5.3 ppm (H3) and the carbon signal at ~140 ppm (C3), and so on for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.org This is particularly powerful for establishing the connectivity between quaternary carbons and other parts of the molecule. Key HMBC correlations for this compound would include:

Correlations from the tert-butyl protons (H1) to both the quaternary carbon (C2) and the vinylic carbon (C3). This is crucial evidence for the placement of the tert-butyl group.

Correlations from the vinylic proton H3 to carbons C2 and C5.

Correlations from the vinylic proton H4 to carbons C2 and C6.

Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and unambiguous assignment of the entire molecular structure, confirming both the carbon skeleton and the trans stereochemistry of the double bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. pitt.edu

Vibrational Modes Associated with trans-Disubstituted Alkenes

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence and stereochemistry of the alkene functional group.

=C-H Stretch: The stretching vibration of the C-H bonds on the sp²-hybridized carbons of the double bond typically appears at wavenumbers just above 3000 cm⁻¹. This peak, often of medium intensity, distinguishes these hydrogens from those on sp³-hybridized carbons, which appear just below 3000 cm⁻¹. masterorganicchemistry.comlibretexts.org

C=C Stretch: The carbon-carbon double bond stretching vibration for a trans-disubstituted alkene occurs in the region of 1660-1680 cm⁻¹. spcmc.ac.in However, in relatively symmetrical trans alkenes, the change in dipole moment during this vibration is small, which can make this absorption weak or sometimes even absent. spcmc.ac.in

=C-H Out-of-Plane Bend (Wag): This is the most diagnostic absorption for determining the stereochemistry of a disubstituted alkene. Trans-disubstituted alkenes exhibit a strong and characteristic absorption band in the 960-980 cm⁻¹ region due to the out-of-plane C-H bending vibration. quimicaorganica.orgspectroscopyonline.com The presence of a prominent peak in this narrow range is compelling evidence for the trans configuration.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
=C-H Stretch (sp²) 3000 - 3100 Medium
-C-H Stretch (sp³) 2850 - 3000 Strong
C=C Stretch 1660 - 1680 Weak to Medium

Application in Reaction Monitoring and Purity Assessment in Research

IR spectroscopy serves as a valuable analytical tool in a research setting for both monitoring the progress of a chemical reaction and assessing the purity of the isolated product.

Reaction Monitoring: If this compound were being synthesized, for example, by the reduction of 2,2-dimethyl-3-heptyne, IR spectroscopy could be used to follow the reaction's progress. A researcher could take small aliquots from the reaction mixture over time and record their IR spectra. The disappearance of the characteristic alkyne C≡C stretching band (around 2100-2250 cm⁻¹) and the concurrent appearance of the strong trans alkene =C-H bending band (~970 cm⁻¹) would indicate the conversion of the starting material to the desired product. irdg.org This allows for real-time optimization of reaction conditions such as temperature and reaction time.

Purity Assessment: After synthesis and purification, IR spectroscopy can provide a quick assessment of the product's purity. The IR spectrum of the final compound should show the characteristic peaks for the trans-alkene and alkane portions of the molecule. Crucially, the absence of absorptions corresponding to starting materials (e.g., the C≡C stretch of an alkyne) or byproducts (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating a residual alcohol) would suggest a high degree of purity. The spectrum serves as a fingerprint for the compound; comparison against a reference spectrum of a pure sample can confirm its identity and cleanliness. pitt.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Fragmentation Patterns and Isomeric Distinction

The mass spectrum of this compound is characterized by a series of fragment ions that provide clues to its structure. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of C₉H₁₈.

One of the most significant fragmentation pathways for alkenes is allylic cleavage , where the bond allylic to the double bond is broken. This process leads to the formation of a resonance-stabilized allylic cation. In the case of this compound, cleavage of the C-C bond between the tert-butyl group and the double bond would be a primary fragmentation route. This would result in the formation of a stable tert-butyl cation at m/z 57. Due to the high stability of the tertiary carbocation, this peak is often the base peak in the spectrum of compounds containing a tert-butyl group.

Another important fragmentation is the cleavage of the bond on the other side of the double bond, which can also result in stable carbocations. The fragmentation of branched alkanes is often driven by the formation of the most stable carbocation.

Isomeric distinction is a key challenge in mass spectrometry, as isomers have the same molecular weight. However, the fragmentation patterns of different isomers of C₉H₁₈ will vary based on their structures. For example, a linear isomer of nonene would likely show a different fragmentation pattern, with characteristic losses of alkyl radicals to form a series of carbocations separated by 14 mass units (CH₂). In contrast, the spectrum of this compound is dominated by fragments resulting from cleavage around the bulky tert-butyl group and the double bond. While cis- and trans-isomers can be difficult to distinguish by mass spectrometry alone due to similar fragmentation pathways, subtle differences in the relative abundances of certain fragment ions can sometimes be observed.

Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment IonFragmentation Pathway
126[C₉H₁₈]⁺Molecular Ion (M⁺)
111[C₈H₁₅]⁺Loss of a methyl radical (•CH₃)
83[C₆H₁₁]⁺Loss of a propyl radical (•C₃H₇)
69[C₅H₉]⁺Allylic cleavage, loss of a butyl radical (•C₄H₉)
57[C₄H₉]⁺Cleavage forming a stable tert-butyl cation (base peak)
41[C₃H₅]⁺Allyl cation, common in alkene fragmentation

High-Resolution Mass Spectrometry in Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₉H₁₈ by measuring the exact mass of the molecular ion.

For instance, the theoretical exact mass of C₉H₁₈ is 126.14085. An HRMS instrument can measure this mass with high accuracy, distinguishing it from other potential elemental compositions that might have the same nominal mass. For example, a compound with the formula C₈H₁₄O has a nominal mass of 126 but a theoretical exact mass of 126.10446. The high mass accuracy of HRMS easily differentiates between these two possibilities, thus confirming the presence of only carbon and hydrogen in the molecule. This capability is crucial for the confident structural elucidation of unknown compounds. nih.govthermofisher.comcernobioscience.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for the analysis of complex mixtures containing volatile compounds like alkene isomers. oup.com

In a GC-MS analysis, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of each component in the mixture.

For a mixture of C₉H₁₈ isomers, GC-MS would be able to separate the different structural and geometric isomers based on subtle differences in their physical properties. oup.com For example, this compound would have a specific retention time on a given GC column under defined conditions, which would differ from its cis-isomer and other structural isomers of nonene. The mass spectrum obtained for each separated peak would then be used to confirm the identity of the isomer, by comparing it to a library of known spectra or by interpreting its fragmentation pattern. High-resolution capillary GC columns are particularly effective in separating closely related isomers. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Absorption Characteristics of Alkene Chromophores

The part of a molecule responsible for UV-Vis absorption is called a chromophore. In this compound, the chromophore is the isolated carbon-carbon double bond. The electronic transition responsible for the absorption of UV light in simple, non-conjugated alkenes is a π → π* (pi to pi star) transition. This involves the promotion of an electron from the bonding π molecular orbital to the antibonding π* molecular orbital.

Non-conjugated alkenes, such as this compound, typically exhibit a strong absorption band in the far-UV region, with a maximum absorption wavelength (λmax) below 200 nm. nih.govtuitiontube.com For example, ethene has a λmax of approximately 165 nm. The λmax for this compound is expected to be in a similar region, likely around 170-190 nm. These transitions are high in energy and fall outside the range of standard UV-Vis spectrophotometers, which typically operate from 200 nm to 800 nm.

Typical UV Absorption Maxima for Alkene Chromophores
Compound TypeElectronic TransitionApproximate λmax (nm)
Non-conjugated Alkene (e.g., this compound)π → π< 200
Conjugated Dieneπ → π~217
Conjugated Trieneπ → π*~258

UV-Vis Spectroscopy in Reaction Monitoring for Conjugated Product Formation

UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions that involve a change in the chromophore of a molecule. A common application is the monitoring of reactions where a non-conjugated system is converted into a conjugated system. This is because conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This decrease in the energy gap results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic shift or red shift. For example, if this compound were to undergo an isomerization reaction to form a conjugated diene, such as 2,2-dimethyl-3,5-heptadiene, the λmax would shift from the far-UV region to a wavelength above 200 nm, which is readily detectable by a standard UV-Vis spectrophotometer.

By monitoring the absorbance at the λmax of the conjugated product over time, the progress of the reaction can be followed. The increase in absorbance at this wavelength would be directly proportional to the concentration of the conjugated product being formed, allowing for the determination of reaction kinetics. The cis-trans isomerization of some alkenes can also be monitored by UV-Vis spectroscopy, as the different spatial arrangements of the isomers can lead to slight differences in their absorption spectra. youtube.com

Methodological Strategies for Resolving Contradictory Spectral Data and Literature Discrepancies

The unequivocal structural elucidation of organic compounds such as this compound relies on the accurate interpretation of spectroscopic data. However, discrepancies in reported spectral data can arise from various sources, including instrumental calibration errors, sample impurities, different experimental conditions (e.g., solvent, temperature), or misinterpretation of complex spectra. Resolving these contradictions is crucial for ensuring the reliability of chemical data. Methodological strategies have been developed to address these challenges, focusing on rigorous validation techniques and the systematic analysis of large datasets.

Utilization of Reference Standards and Cross-Validation Protocols

A primary strategy to enhance the accuracy and reproducibility of spectroscopic analysis is the combined use of certified reference standards and robust statistical validation protocols. researchgate.net This approach anchors experimental results to a known benchmark and rigorously tests the validity of the data interpretation.

Reference Standards in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, reference standards are essential for both calibrating the chemical shift scale and for quantitative analysis (qNMR). libretexts.orgacanthusresearch.com For a compound like this compound, an internal standard—a compound added directly to the sample—is chosen based on several strict criteria:

Signal Separation : The standard must have at least one sharp resonance that does not overlap with any signals from the analyte. libretexts.orgacanthusresearch.com For this compound, signals of interest would include the vinylic protons around 5.3-5.5 ppm, the tert-butyl singlet, and various alkyl multiplets.

Chemical Inertness : The standard must not react with the analyte, the solvent, or trace impurities. libretexts.orgsigmaaldrich.com

Solubility : It must be soluble in the same deuterated solvent used for the analyte. libretexts.org

Purity and Stability : The standard should be of high, certified purity and should not be volatile or hygroscopic, ensuring accurate concentration measurements. libretexts.orgacanthusresearch.com

While Tetramethylsilane (TMS) is the universal standard for calibrating the 0 ppm mark on the ¹H and ¹³C NMR chemical shift scales, it is too volatile for accurate quantitative work. libretexts.orgquora.com For qNMR, other certified reference materials are employed. The selection of an appropriate standard is critical for resolving discrepancies related to reported concentrations or for confirming the identity of an analyte by comparing relative signal integrations. acanthusresearch.comsigmaaldrich.com

Table 1: Common Internal Standards for ¹H qNMR and Their Properties
Standard¹H Signal (ppm)Common SolventsKey Characteristics
Maleic acid~6.3 (singlet)D₂O, DMSO-d₆High purity, non-volatile solid. acanthusresearch.com
1,4-Dinitrobenzene~8.4 (singlet)CDCl₃, DMSO-d₆Provides a signal in a downfield region, avoiding common aliphatic/olefinic overlap. acanthusresearch.com
Dimethyl terephthalate~8.1 (singlet), ~3.9 (singlet)CDCl₃, DMSO-d₆Offers two distinct singlets for validation. researchgate.net
Benzyl benzoate~8.1-7.3 (multiplets), ~5.4 (singlet)CDCl₃Useful when analyte signals are in the aliphatic region. acanthusresearch.com

Cross-Validation Protocols

Cross-validation is a statistical method used to assess the reliability and predictive power of a model built from spectral data. stackexchange.com It is particularly useful for validating complex chemometric models that correlate spectral features with specific properties, thereby preventing overfitting and ensuring the model is generalizable. nih.gov When faced with conflicting literature data, cross-validation can help determine which dataset produces a more robust and predictive model.

The process involves partitioning a dataset into subsets. A model is trained on one subset (the training set) and then tested against the other subset (the validation or test set). stackexchange.com Several cross-validation schemes are commonly used:

k-Fold Cross-Validation : The dataset is divided into 'k' subsets. The model is trained on k-1 folds and tested on the remaining fold. This process is repeated 'k' times, with each fold serving as the test set once. researchgate.net

Leave-One-Out Cross-Validation (LOOCV) : A specific case of k-fold validation where 'k' equals the number of samples. The model is trained on all samples except one and tested on that single sample. mdpi.com

Procrustes Cross-Validation : An advanced method that creates a "pseudo-validation set" which carries sampling uncertainty estimated by the cross-validation procedure, allowing for a more detailed analysis of model performance than conventional methods. acs.org

For resolving discrepancies in the spectra of this compound, a researcher could collect multiple spectra under varying, controlled conditions. A predictive model (e.g., correlating spectral features to concentration) would then be built and validated using these protocols. A model that consistently performs well under cross-validation is considered more reliable and can help identify which literature data is likely correct. stackexchange.comnih.gov

Meta-Analysis of Spectroscopic Databases for Systematic Error Identification

When direct experimental re-evaluation is not feasible, a meta-analysis of existing data from spectroscopic databases and the scientific literature offers a powerful approach to identify and resolve discrepancies. This involves a systematic, statistical review of all available data to identify trends, outliers, and potential sources of systematic error.

The process for a compound like this compound would proceed as follows:

Comprehensive Data Aggregation : Spectral data for this compound and structurally analogous alkenes are collected from multiple public and proprietary databases. Key resources include the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and commercial libraries. nist.govnih.gov

Data Harmonization and Standardization : The aggregated data are standardized. This involves converting data to a uniform format and, where possible, normalizing for different experimental parameters (e.g., referencing all ¹H NMR spectra to TMS, noting the magnetic field strength). Inconsistent data representation is a known challenge in building functional chemical databases. researchgate.net

Systematic Comparison and Statistical Analysis : Key spectral parameters are extracted and compared across all sources. For this compound, this would include the chemical shifts (δ) of the vinylic protons, the J-coupling constant for the trans-alkene protons (typically 11-18 Hz), and the chemical shift of the tert-butyl group. libretexts.org A statistical analysis can reveal a consensus value and identify significant outliers that may represent erroneous data.

Identification of Systematic Errors : By analyzing the metadata associated with outlier data points (e.g., specific instrumentation, publication source, synthesis method), it may be possible to identify the root cause of the discrepancy. For instance, if multiple spectra from a single source show an unusual peak, it could indicate a persistent impurity from a specific synthetic route.

Table 2: Hypothetical Meta-Analysis of ¹H NMR Data for the Vinylic Protons of this compound
Data SourceField Strength (MHz)SolventReported δ for H-3 (ppm)Reported δ for H-4 (ppm)J₃,₄ (Hz)Notes
Publication A (1985)90CCl₄5.455.3115.2Low field strength.
NIST WebBook nist.govNot SpecifiedNot SpecifiedIR and MS data available, no NMR.Incomplete dataset.
SDBS Database300CDCl₃5.485.3515.5Standard conditions.
Publication B (2010)500CDCl₃5.495.3615.4High-resolution data.
Internal Lab Data400CDCl₃5.215.0515.5Possible misassignment or impurity. Data point is an outlier.

This systematic approach leverages the collective body of scientific work to build a consensus and flag data that deviates significantly, providing a robust, evidence-based method for resolving conflicts in the scientific record.

Computational Chemistry and Theoretical Modeling of Trans 2,2 Dimethyl 3 Heptene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation to describe the electronic structure of a molecule. These ab initio ("from first principles") and Density Functional Theory (DFT) methods are fundamental for understanding chemical phenomena. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition State Characterization

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. It is particularly effective for studying the mechanisms of chemical reactions. For branched alkenes, DFT is employed to map out potential energy surfaces for reactions such as cracking, hydrobromination, or oxidation. acs.orgnih.gov

A DFT study on trans-2,2-dimethyl-3-heptene would involve:

Reactant and Product Optimization: Calculating the lowest-energy geometric structures of the reactant (this compound) and the potential products of a given reaction.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. The characterization of these transition states is crucial for understanding the reaction mechanism and predicting its rate.

Energy Profile Calculation: Determining the activation energy barriers and reaction energies, which indicate the kinetic and thermodynamic feasibility of a reaction pathway. For instance, in the context of acid-catalyzed cracking, DFT can elucidate the stability of intermediate carbocations and the energy barriers for C-C bond scission. nih.govresearchgate.net

While general DFT studies on the reaction mechanisms of other branched alkenes exist, specific research detailing the reaction pathways and transition states for this compound is not available in the current literature.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), offer a hierarchical approach to achieving high accuracy.

For this compound, ab initio calculations would provide precise information on:

Electronic Energy: The total energy of the molecule, which can be used to determine its stability.

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its reactivity in reactions like electrophilic additions.

Ionization Potential and Electron Affinity: The energy required to remove an electron and the energy released upon adding an electron, respectively.

Systematic ab initio studies on the electronic structure and energetics of other Criegee intermediates formed from branched alkenes have been performed, but specific published data for this compound are absent. osti.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical methods are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental results.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted spectrum could help in the unambiguous assignment of experimental NMR signals.

IR Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. This results in a theoretical Infrared (IR) spectrum, where the frequencies and intensities of the peaks correspond to specific vibrational modes (e.g., C=C stretch, C-H bend).

Although these predictive methods are well-established, no specific computational studies predicting the NMR or IR spectra of this compound have been published.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. This approach provides a dynamic picture of molecular behavior, which is complementary to the static view from QM calculations. tandfonline.com

Conformational Sampling and Dynamics of Branched Alkenes

Branched alkenes like this compound possess multiple rotatable single bonds, leading to a variety of possible three-dimensional shapes or conformations. MD simulations are ideal for exploring this conformational landscape.

An MD simulation of this compound would reveal:

Preferred Conformations: By simulating the molecule's motion over nanoseconds or longer, one can identify the most stable, low-energy conformations and the relative populations of different conformers at a given temperature.

Conformational Transitions: The simulation would show the dynamic transitions between different conformations and allow for the calculation of the energy barriers separating them. This is crucial for understanding how the molecule's shape influences its reactivity. Studies on other branched alkenes have shown that steric effects due to the spatial arrangement of alkyl groups can significantly impact reactivity. cardiff.ac.uk

While MD simulations are frequently used to study the conformational dynamics of hydrocarbons, particularly alkanes, specific studies focusing on this compound are not found in the literature. acs.orgresearchgate.net

Solvent Effects on Reactivity and Stereoselectivity

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and outcomes. MD simulations can explicitly model the solvent molecules surrounding the solute, providing a realistic picture of solvation.

For this compound, MD simulations could be used to study:

Solvation Structure: How solvent molecules (e.g., water, methanol) arrange themselves around the nonpolar alkene and its double bond.

Free Energy of Solvation: The thermodynamic cost or benefit of transferring the molecule from the gas phase to the solvent.

Dynamic Solvent Effects: How the fluctuating solvent environment affects the energy of the reactants and transition states during a reaction. This is critical for accurately modeling reaction kinetics in solution. Computational studies on other alkenes have shown that solvent polarity can drastically alter reaction barriers and even change the reaction mechanism. researchgate.netacs.org

Despite the importance of understanding solvation, there is no published research on the specific solvent effects on the reactivity and stereoselectivity of this compound using molecular dynamics.

Mechanistic Parameter Estimation and Kinetics Modeling

Theoretical Determination of Reaction Rate Constants and Activation Barriers

The theoretical determination of reaction rate constants and activation barriers provides fundamental insights into the chemical behavior of molecules like this compound. These computational approaches allow for the investigation of reaction pathways and kinetics that may be challenging to measure experimentally.

While specific theoretical studies exclusively on this compound are not abundant in the literature, valuable data can be derived from studies on structurally similar alkenes. For instance, the gas-phase ozonolysis of trans-2,2-dimethyl-3-hexene (B1605396), a close structural analog, has been investigated. In a study conducted at ambient temperature (296 ± 2 K) and atmospheric pressure, the reaction rate coefficient for the ozonolysis of trans-2,2-dimethyl-3-hexene was determined to be (3.38 ± 0.12) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.net

Kinetic modeling studies on other heptene (B3026448) isomers, such as 1-heptene (B165124) and trans-2-heptene, also provide a framework for understanding the reactivity of this compound. researchgate.net These models often incorporate a large number of elementary reactions, with rate constants that are either calculated using quantum chemistry methods or estimated based on structure-activity relationships. Sensitivity and flux analyses in these models reveal key reaction pathways, such as the addition of hydroperoxyl radicals (HȮ₂) to the alkene, which can significantly influence reactivity at various temperatures. researchgate.net The activation barriers for such reactions are crucial parameters, and their values are influenced by factors like the position of the double bond and the steric hindrance around it, which would be significant in a molecule with a tert-butyl group like this compound. researchgate.netmdpi.com

Table 1: Experimental Rate Coefficient for Ozonolysis of a Structural Analog

CompoundReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)Conditions
trans-2,2-dimethyl-3-hexeneOzonolysis(3.38 ± 0.12) × 10⁻¹⁷296 ± 2 K, 1 atm

Branching Ratios and Criegee Intermediate Stabilization in Alkene Ozonolysis

The ozonolysis of alkenes is a complex process that proceeds through the formation of an unstable primary ozonide, which then decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). researchgate.netorganic-chemistry.orgwikipedia.org The subsequent fate of the Criegee intermediate is critical for understanding the formation of secondary organic aerosols and other atmospheric pollutants. rsc.org

The decomposition of the primary ozonide can follow different pathways, leading to different pairs of carbonyls and Criegee intermediates. The branching ratios describe the relative importance of these pathways. For this compound, the double bond is trisubstituted. Ozonolysis would cleave this bond to form two primary sets of products:

Pathway A: Pivaldehyde (2,2-dimethylpropanal) and the Criegee intermediate (CH₃CH₂CH₂CHOO).

Pathway B: Butanal and the Criegee intermediate ((CH₃)₃CCHOO).

Experimental work on the ozonolysis of trans-2,2-dimethyl-3-hexene revealed the primary carbonyl products and their branching ratios, which can serve as an estimate for this compound. researchgate.net The stabilization of the Criegee intermediate is a key factor; a fraction of CIs are formed with enough internal energy to undergo prompt unimolecular decomposition, while the rest are collisionally stabilized (stabilized Criegee intermediates, or sCI). rsc.orgresearchgate.net These sCIs can then react with other atmospheric species like water vapor or sulfur dioxide. rsc.org The structure of the alkene, particularly the substituents around the double bond, influences both the branching ratios of the primary ozonide decomposition and the fraction of CIs that are stabilized. rsc.org

Table 2: Predicted Ozonolysis Products and Criegee Intermediates for this compound

Decomposition PathwayCarbonyl ProductCriegee Intermediate (CI)
Pathway APivaldehydeCH₃CH₂CH₂CHOO
Pathway BButanal(CH₃)₃CCHOO

Machine Learning (ML) Applications in Hydrocarbon Property Prediction

Predicting Thermodynamic Properties (e.g., Entropy, Heat Capacity) for Alkene Isomers

Machine learning models have emerged as powerful tools for the rapid and accurate prediction of thermodynamic properties of molecules, bypassing the need for computationally intensive quantum chemistry calculations or extensive experiments. scispace.com These models are trained on large datasets of known properties and learn to correlate molecular structures with thermodynamic values. kaust.edu.sakaust.edu.sa

For alkene isomers, ML models can predict properties like the standard enthalpy of formation, entropy, and heat capacity. vcovo.com The process typically involves representing the molecular structure using a set of numerical descriptors or fingerprints. These descriptors can capture various aspects of the molecule's topology, geometry, and electronic structure. kaust.edu.sa Machine learning algorithms, such as support vector regression (SVR) and artificial neural networks (ANNs), are then trained using these descriptors as input features. kaust.edu.savcovo.com

For example, ML models have been successfully developed to estimate the standard enthalpy of formation for various classes of hydrocarbons, including alkenes. scispace.com These models have demonstrated advantages over traditional methods like Benson's group additivity, especially for complex isomers. kaust.edu.sakaust.edu.sa Another approach, Grammar2vec, uses the grammatical rules of SMILES strings to create molecular representations for predicting properties like boiling point and critical temperature. scispace.com Such models, once trained, can provide predictions for a vast number of alkene isomers, including this compound, with high accuracy. vcovo.com

Development of Predictive Models for Chemical Reactivity and Selectivity

Beyond thermodynamic properties, machine learning is increasingly being applied to predict the outcome of chemical reactions, including their reactivity and selectivity. neurips.cc These models aim to learn the complex relationships between reactant structures, reaction conditions, and the resulting products. youtube.com

For alkenes, this could involve predicting the major products of addition reactions, determining the regioselectivity of a reaction, or estimating reaction barriers and rates. One approach involves describing elementary reactions as concerted movements of electrons from a source orbital to a sink orbital. neurips.cc ML models can be trained to rank potential orbital interactions to identify the most likely productive reactions from a vast number of possibilities. neurips.cc

Other methods use graph neural networks, which treat molecules as graphs of atoms and bonds, to learn reactivity patterns directly from the molecular structure. arxiv.org These models can be trained on large datasets of reactions derived from quantum mechanics simulations or experimental databases. arxiv.orgsciencedaily.com By learning from these datasets, the models can make predictions for new, unseen molecules and reactions. For a specific alkene like this compound, such a model could predict its behavior in various chemical environments, offering insights into its stability, potential reaction pathways, and the selectivity of those transformations. sciencedaily.comnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

A Foundational Component in Complex Molecule Synthesis

Trans-2,2-dimethyl-3-heptene has emerged as a valuable starting material in the intricate field of complex molecule synthesis. Its unique structural features, including the sterically hindered tert-butyl group adjacent to the double bond, provide chemists with a platform for controlled and selective reactions. This allows for the precise construction of elaborate molecular architectures that are often challenging to assemble through other synthetic routes.

The strategic placement of the double bond and the bulky substituent influences the reactivity of the molecule, enabling chemists to direct subsequent chemical modifications to specific positions. This level of control is paramount in multi-step syntheses where the stereochemistry and functionality of each intermediate must be meticulously managed to achieve the desired final product.

The geometry of this compound makes it an excellent precursor for stereoselective functionalization. The trans-configuration of the double bond, coupled with the steric hindrance provided by the tert-butyl group, allows for reagents to approach the molecule from a specific direction. This directional preference is a key principle in achieving high levels of stereoselectivity, where one stereoisomer is formed in preference to others.

In the realm of chiral synthesis, where the three-dimensional arrangement of atoms is critical, this compound serves as a valuable scaffold. By employing chiral catalysts or reagents, chemists can introduce new stereocenters with a high degree of control, leading to the synthesis of enantiomerically pure compounds. These chiral molecules are of immense importance in pharmaceuticals, agrochemicals, and materials science, where biological activity and material properties are often dependent on a specific stereoisomer.

A Substrate for Enzyme-Catalyzed Transformations and Biocatalytic Approaches

The application of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. This compound has been investigated as a substrate for various enzyme-catalyzed transformations. Enzymes, with their precisely shaped active sites, can catalyze reactions on this sterically hindered olefin with remarkable specificity, often leading to products that are difficult to obtain through conventional chemistry.

Biocatalytic approaches utilizing this compound are being explored for the synthesis of valuable chiral intermediates. For instance, enzymatic oxidation or reduction reactions can introduce new functional groups with high enantioselectivity. These biocatalytic methods are often performed under mild reaction conditions, reducing energy consumption and the generation of hazardous waste, aligning with the principles of green chemistry. The development of these processes highlights the potential for combining the unique structure of this compound with the catalytic power of enzymes to create efficient and sustainable synthetic routes.

Advancing Oligomerization and Polymerization Research

In the field of polymer science, this compound plays a role in research focused on oligomerization and polymerization. cymitquimica.comresearchgate.netacs.org Oligomers and polymers derived from branched olefins like this one can exhibit unique properties compared to their linear counterparts. The presence of the bulky tert-butyl group can influence the polymer's microstructure, affecting its physical and mechanical properties such as crystallinity, melting point, and solubility. sigmaaldrich.com

The study of the polymerization behavior of this compound contributes to a deeper understanding of how monomer structure dictates polymer architecture and, consequently, material performance. This knowledge is crucial for the rational design of new polymers with tailored properties for specific applications, ranging from advanced plastics to specialized elastomers.

The production of polymers from branched olefins like this compound is highly dependent on the catalyst system employed. Research in this area focuses on developing catalysts that exhibit high selectivity for the polymerization of such sterically demanding monomers. The efficiency and selectivity of these catalysts are critical for controlling the molecular weight, polydispersity, and tacticity of the resulting polymer.

Furthermore, the investigation of catalyst selectivity extends to the production of the monomer itself. The oligomerization of smaller olefins can lead to a variety of branched isomers, and catalysts are sought that can selectively produce this compound. acs.org The ability to control the formation of this specific isomer is essential for its use as a pure starting material in subsequent polymerization reactions. The interplay between catalyst design, monomer structure, and polymer properties is a central theme in this area of research.

A Model Compound for Mechanistic Studies in Atmospheric Chemistry

The fate of volatile organic compounds (VOCs) in the atmosphere is a critical area of environmental research. This compound serves as a model compound for mechanistic studies in atmospheric chemistry, particularly in the investigation of ozonolysis reactions. nist.govdtic.milnih.gov Ozonolysis is a key atmospheric process that contributes to the formation of secondary organic aerosols, which have significant impacts on air quality and climate. wikipedia.orgmasterorganicchemistry.com

By studying the reaction of ozone with this compound under controlled laboratory conditions, scientists can elucidate the complex reaction mechanisms and identify the various oxidation products. unl.edu The presence of the tert-butyl group provides a unique structural feature that influences the reaction pathways and the stability of the resulting intermediates, known as Criegee intermediates. acs.org These fundamental studies are essential for developing accurate atmospheric models that can predict the environmental impact of branched alkenes.

Fueling Research on Novel Catalytic Systems for Alkene Transformations

The unique structure of this compound makes it an interesting substrate for the development and testing of novel catalytic systems for alkene transformations. The steric hindrance around the double bond presents a challenge for many existing catalysts, driving the search for new and more efficient catalytic methods.

Future Research Directions and Challenges Pertaining to Trans 2,2 Dimethyl 3 Heptene

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of sterically encumbered trans-alkenes such as trans-2,2-dimethyl-3-heptene with high selectivity remains a formidable challenge. Traditional olefination reactions often struggle with substrates possessing significant steric bulk, leading to low yields or the formation of undesired isomers. Future research will likely focus on the development of novel catalytic systems that can overcome these steric barriers.

Key Research Areas:

Advanced Catalytic Systems: Exploring catalysts based on earth-abundant metals that can operate under mild conditions is a key goal for sustainable chemistry. For the synthesis of this compound, this could involve designing ligands that create a specific catalytic pocket to favor the formation of the trans isomer while accommodating the bulky tert-butyl group.

Metathesis Reactions: Alkene metathesis offers a powerful tool for the formation of carbon-carbon double bonds. Research into new ruthenium or molybdenum catalysts that exhibit high activity and selectivity for the cross-metathesis of sterically demanding olefins could provide a more efficient route to this compound and its derivatives.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Directed evolution of enzymes could lead to biocatalysts capable of producing this compound with exceptional stereoselectivity, operating in aqueous media and at ambient temperatures, thereby offering a highly sustainable synthetic route.

Challenges:

Isomerization: Preventing the isomerization of the trans double bond to the thermodynamically more stable cis isomer, or other positional isomers, under the reaction conditions is a critical challenge.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insight

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are invaluable in this regard.

Potential Spectroscopic Probes:

Spectroscopic TechniqueInformation GainedApplication to this compound
In-situ Infrared (IR) Spectroscopy Real-time monitoring of reactant consumption, intermediate formation, and product generation.Tracking the disappearance of starting materials and the appearance of the characteristic C-H out-of-plane bend for the trans-alkene.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information on all species in the reaction mixture.Elucidating the structure of catalytic intermediates and identifying minor byproducts formed during the synthesis.
Raman Spectroscopy Complementary vibrational information to IR, particularly for non-polar bonds.Monitoring the C=C stretch of the alkene, which can be sensitive to its substitution pattern and steric environment.

Challenges:

Sensitivity and Resolution: Detecting and characterizing low concentrations of transient intermediates can be challenging and may require specialized equipment and experimental setups.

Data Analysis: The large datasets generated by in-situ monitoring techniques require advanced data analysis methods to extract meaningful kinetic and mechanistic information.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgbeilstein-journals.org

Applications in the Context of this compound:

Predictive Modeling: ML models can be trained on existing reaction data to predict the yield and selectivity of synthetic routes to this compound under various conditions (e.g., catalyst, solvent, temperature). beilstein-journals.org

Reaction Optimization: AI algorithms can explore a vast parameter space to identify the optimal conditions for the synthesis of this compound, minimizing the number of experiments required and accelerating the development process. beilstein-journals.orgbohrium.com

Discovery of Novel Catalysts: ML can be used to screen virtual libraries of potential catalysts and identify candidates with the desired activity and selectivity for the synthesis of sterically hindered alkenes.

Challenges:

Data Scarcity: The performance of ML models is highly dependent on the availability of large, high-quality datasets. For a specific and less-studied compound like this compound, obtaining sufficient data for training accurate models can be a significant hurdle.

Model Interpretability: Understanding the reasoning behind the predictions of complex ML models is crucial for gaining chemical insight and building trust in their outputs.

Exploration of Novel Reactivity and Unconventional Transformations of Branched Alkenes

The unique steric and electronic properties of this compound make it an interesting substrate for exploring novel and unconventional chemical transformations.

Potential Research Avenues:

C-H Functionalization: The selective functionalization of the various C-H bonds in this compound, including those on the bulky tert-butyl group and along the alkyl chain, could lead to a diverse range of valuable derivatives.

Asymmetric Transformations: Developing catalytic asymmetric reactions, such as epoxidation, dihydroxylation, or hydroboration, that can proceed with high enantioselectivity despite the steric hindrance would be a significant achievement.

Polymerization: Investigating the potential of this compound as a monomer in polymerization reactions could lead to the synthesis of novel polymers with unique properties imparted by the bulky side chains.

Challenges:

Steric Hindrance: The tert-butyl group can significantly hinder the approach of reagents to the double bond, making many standard alkene transformations difficult to achieve.

Regio- and Stereoselectivity: Controlling the regio- and stereoselectivity of reactions on this unsymmetrical and sterically biased alkene is a major challenge.

Addressing Stereochemical Control in Complex Synthetic Targets Utilizing the 2,2-Dimethyl-3-heptene Core

The incorporation of the 2,2-dimethyl-3-heptene structural motif into more complex molecules, such as natural products or pharmaceuticals, presents a significant synthetic challenge, particularly with regard to stereochemical control.

Strategies for Stereochemical Control:

Substrate-Controlled Reactions: The inherent steric bias of the 2,2-dimethyl-3-heptene core can be exploited to direct the stereochemical outcome of subsequent reactions at adjacent positions.

Auxiliary-Controlled Reactions: Attaching a chiral auxiliary to the molecule can provide a temporary source of stereochemical information, guiding the formation of new stereocenters before being removed. youtube.com

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemistry of reactions is a powerful and efficient strategy for the synthesis of enantiomerically pure compounds. rijournals.com

Challenges:

Transmission of Stereochemical Information: Effectively transmitting stereochemical information from a chiral catalyst or auxiliary past the sterically demanding tert-butyl group to the reacting center is a non-trivial problem.

Synthesis of Complex Targets: The synthesis of complex molecules is often a multi-step process, and maintaining stereochemical integrity throughout the synthetic sequence is a critical challenge. youtube.com

Q & A

Q. Table 1: Reported Spectral Data Comparison

PropertySource A Source B Source C
¹H NMR (δ, ppm)0.92 (s)0.89 (s)0.95 (s)
GC Retention (min)8.28.58.1

Basic: What are the best practices for safely handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (density ~0.91 g/cm³, indicating volatility) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.